molecular formula C25H16N2O4S B353916 2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester CAS No. 727385-64-0

2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester

Cat. No. B353916
CAS RN: 727385-64-0
M. Wt: 440.5g/mol
InChI Key: ZJCRSXLZUQPWCS-UHFFFAOYSA-N
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Description

2-benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester is a member of naphthalenes.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Anticancer Evaluation : A study used similar compounds in the synthesis of 1,3,4-oxadiazole derivatives, which showed promising results in vitro for anticancer evaluation, particularly against breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Research on related heterocyclic compounds revealed significant antibacterial activity against various strains like Bacillus subtilis and Escherichia coli, as well as antifungal activity against strains like Penicillium expansum (K. H. Patel & Y. Patel, 2015).
  • Synthesis of Antibacterial Agents : Another study synthesized derivatives of 1,3,4-oxadiazole and found them to have significant antibacterial activity (K. Ramalingam et al., 2019).

Antioxidant Properties

  • Antioxidant Activity Evaluation : A series of 1,3,4-oxadiazole derivatives, structurally similar to the compound , demonstrated good antioxidant activity in in vitro models (J. Soumya & G. Rajitha, 2015).
  • Comparative Antioxidant Activity : Another study compared the antioxidant activity of 1,3,4-oxadiazoles with different substituents, indicating the impact of chemical structure on free radical scavenging ability (R. Maheshwari et al., 2011).

Luminescence Properties

  • Study of Luminescence Properties : Research on 4-(2-Aryl-1,3,4-oxadiazol-5-yl)naphthalic anhydrides, closely related to the compound , explored their UV and luminescence spectra (S. E. Kovalev et al., 1974).

Corrosion Inhibition

  • Corrosion Inhibition Studies : A study involving 1,3,4-oxadiazole derivatives showed their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, highlighting the potential industrial applications of such compounds (P. Ammal et al., 2018).

properties

CAS RN

727385-64-0

Product Name

2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester

Molecular Formula

C25H16N2O4S

Molecular Weight

440.5g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate

InChI

InChI=1S/C25H16N2O4S/c28-24(22-16-18-9-2-4-13-21(18)30-22)29-14-5-6-15-32-25-27-26-23(31-25)20-12-7-10-17-8-1-3-11-19(17)20/h1-4,7-13,16H,14-15H2

InChI Key

ZJCRSXLZUQPWCS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
Reactant of Route 2
Reactant of Route 2
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
Reactant of Route 3
Reactant of Route 3
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
Reactant of Route 4
Reactant of Route 4
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
Reactant of Route 5
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
Reactant of Route 6
2-Benzofurancarboxylic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester

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